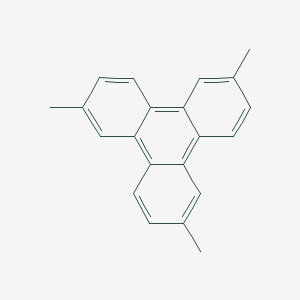

2,6,10-Trimethyltriphenylene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6,10-trimethyltriphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18/c1-13-4-7-16-19(10-13)17-8-5-14(2)12-21(17)18-9-6-15(3)11-20(16)18/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPSQKOIRNLWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C=CC(=CC3=C4C=CC(=CC4=C2C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Historical and Contemporary Synthetic Pathways to 2,6,10-Trimethyltriphenylene

The synthesis of triphenylene (B110318) and its derivatives has been a subject of interest for over a century, driven by their unique electronic and liquid crystalline properties. wikipedia.org The journey to produce these disc-shaped polycyclic aromatic hydrocarbons has evolved significantly, with early methods relying on harsh conditions and more recent strategies employing the precision of metal catalysts.

Dehydrogenation Approaches from Saturated Precursors

One of the earliest and most straightforward methods for synthesizing triphenylenes involves the dehydrogenation of saturated precursors. A notable historical synthesis of this compound begins with the self-condensation of 4-methylcyclohexanone (B47639) to form a mixture of dodecahydrotrimethyltriphenylene isomers. cnrs.frrsc.org This saturated intermediate is then subjected to dehydrogenation to yield the aromatic this compound.

Several reagents can effect this transformation. Classically, heating the dodecahydro precursor with palladium on carbon (Pd/C) in a high-boiling solvent like triglyme (B29127) effectively removes hydrogen atoms to form the stable aromatic system. cnrs.fr This method, while effective, often requires high temperatures and can sometimes lead to side products. Other historical methods for the dehydrogenation of dodecahydrotriphenylene itself include zinc dust distillation and copper-catalyzed dehydrogenation. wikipedia.org Selenium has also been employed for the dehydrogenation of dodecahydrotriphenylene intermediates. orgsyn.org

| Precursor | Dehydrogenation Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| Dodecahydrotrimethyltriphenylene Isomers | 10% Pd/C in Triglyme | This compound | cnrs.fr |

| Dodecahydrotriphenylene | Zinc Dust Distillation | Triphenylene | wikipedia.org |

| Dodecahydrotriphenylene | Copper | Triphenylene | wikipedia.orgorgsyn.org |

| Dodecahydrotriphenylene | Selenium | Triphenylene | orgsyn.org |

Transition Metal-Catalyzed Coupling Reactions for Triphenylene Formation

The advent of transition metal catalysis has revolutionized the synthesis of complex organic molecules, and triphenylenes are no exception. These methods often proceed under milder conditions and offer greater control over the final structure.

Palladium catalysts are particularly effective in promoting the cyclotrimerization of arynes, which are highly reactive intermediates, to form the triphenylene core. wiley.combohrium.com A common strategy involves the generation of a benzyne (B1209423) intermediate from a suitable precursor, which then undergoes a palladium-catalyzed [2+2+2] cycloaddition. thieme-connect.com

One established method utilizes ortho-(trimethylsilyl)aryl triflates as aryne precursors. wiley.comnih.gov In the presence of a fluoride (B91410) source, such as cesium fluoride (CsF), and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]), these precursors generate arynes in situ. wiley.com The subsequent cyclotrimerization of these arynes leads to the formation of triphenylenes. wiley.com This approach has been successfully used to synthesize various substituted triphenylenes. wiley.comrsc.org

More recently, 2-bromophenylboronic esters have been introduced as alternative benzyne precursors for palladium-catalyzed triphenylene synthesis. acs.org These precursors are readily accessible and, in the presence of a palladium(0) catalyst and a base like potassium tert-butoxide (tBuOK), form metal-bound aryne intermediates that trimerize to yield triphenylenes. acs.org This method has been optimized using ligands such as bis[(2-diphenylphosphino)phenyl] ether (DPEphos). acs.org The reaction of a 2-bromo-4-methylphenylboronic ester using this methodology results in a mixture of this compound and 2,6,11-trimethyltriphenylene. amazonaws.com

| Aryne Precursor | Catalyst System | Key Reagents | Product(s) | Reference |

|---|---|---|---|---|

| ortho-(trimethylsilyl)aryl triflates | [Pd(PPh₃)₄] | CsF | Substituted Triphenylenes | wiley.com |

| 2-Bromophenylboronic esters | Pd(dba)₂ / DPEphos | tBuOK | Triphenylene | acs.org |

| 2-Bromo-4-methylphenylboronic ester | Pd(dba)₂ / DPEphos | tBuOK | This compound & 2,6,11-Trimethyltriphenylene | amazonaws.com |

Manganese, being an earth-abundant and less toxic metal, has emerged as a viable alternative to precious metals in catalysis. researchgate.net Manganese-catalyzed homocoupling reactions of aryl organometallics provide a route to symmetrical biaryls and can be extended to the synthesis of triphenylene derivatives. researchgate.netacs.org

The process can involve the in situ formation of aryllithium species, which then undergo homocoupling in the presence of a manganese catalyst under aerobic conditions. researchgate.netacs.org While not a direct cyclotrimerization to form the triphenylene core in one step, manganese-catalyzed cross-coupling reactions can be used to construct the necessary terphenyl precursors for subsequent cyclization. researchgate.net

Palladium-Catalyzed Cyclization Strategies

Regioselective Synthesis Strategies for Substituted Triphenylenes

Achieving specific substitution patterns on the triphenylene core is crucial for tuning its material properties. Regioselective synthesis strategies aim to control the placement of functional groups with high precision.

One powerful method involves the cobalt-catalyzed intermolecular alkyne cyclotrimerization to form 1,2,4-trisubstituted arenes with high regioselectivity. nih.govacs.orgpku.edu.cn These arenes can then serve as precursors for the synthesis of specifically substituted triphenylenes. nih.gov

Another approach is the photochemical aryl coupling of o-terphenyls. oup.com Irradiation of an o-terphenyl (B166444) derivative in the presence of an oxidant like iodine can induce cyclization to the corresponding triphenylene. oup.com The substitution pattern of the starting o-terphenyl directly dictates that of the final triphenylene product.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a flexible route to substituted terphenyls, which can then be oxidatively cyclized to triphenylenes. wikipedia.orgresearchgate.net This two-step process allows for the controlled assembly of the triphenylene skeleton with desired substituents.

Functionalization and Derivatization of the this compound Core

Once the this compound core is synthesized, it can be further functionalized to introduce a variety of chemical groups, thereby modifying its physical and chemical properties. The methyl groups on the triphenylene core activate the aromatic rings towards electrophilic substitution.

A key functionalization reaction is Friedel-Crafts acylation. cnrs.fr For instance, the reaction of this compound with an acylating agent under Friedel-Crafts conditions can introduce acetyl groups. cnrs.fr The regioselectivity of this reaction can be controlled by the reaction conditions, leading to either mono- or di-substituted products. cnrs.fr

Another important transformation is formylation, which introduces an aldehyde group. This can be achieved directly using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride. cnrs.frresearchgate.net The resulting aldehyde can then serve as a versatile handle for further synthetic modifications. For example, the aldehyde can be oxidized to a carboxylic acid, which can then be esterified to produce triphenylene-based esters. cnrs.fr These esters are valuable as liquid crystalline materials. cnrs.fr

The multiple substitution sites on the triphenylene framework allow for the creation of multifunctional materials. wikipedia.org By carefully choosing the functional groups, the properties of the resulting triphenylene-based materials, such as their use in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), can be tailored for specific applications like gas storage and ion exchange. wikipedia.org

Formylation and Carboxylation Reactions for Peripheral Modification

Formylation introduces an aldehyde group onto the aromatic ring, which can then be further oxidized to a carboxylic acid. These functional groups are valuable for creating electron-deficient triphenylene derivatives, which are of interest for applications in organic optoelectronic devices. researchgate.net

Research has shown that this compound can be efficiently and regioselectively mono-formylated. cnrs.fr The reaction specifically targets the peripheral 3-position, which is sterically accessible and electronically activated by the adjacent methyl group at the 2-position. cnrs.fr The direct formylation can be conveniently achieved using dichloromethyl methyl ether and titanium tetrachloride (TiCl₄) as a Lewis acid catalyst. cnrs.fr

The resulting aldehyde, 3-formyl-2,6,10-trimethyltriphenylene, serves as a crucial polar intermediate. This intermediate can be readily oxidized to produce triphenylene-2,3,6,10-tetracarboxylic acid using reagents like aqueous dichromate in an autoclave. cnrs.fr

Table 1: Formylation and Subsequent Oxidation of this compound

| Starting Material | Reaction | Reagents | Product | Reference |

|---|---|---|---|---|

| This compound | Monoformylation | Dichloromethyl methyl ether, TiCl₄ | 3-Formyl-2,6,10-trimethyltriphenylene | cnrs.fr |

Halogenation and Other Electrophilic Aromatic Substitutions

Halogenation and other electrophilic aromatic substitution (EAS) reactions provide pathways to a wider range of functionalized this compound derivatives. The general mechanism for EAS involves an initial attack by an electrophile on the electron-rich aromatic π system, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. uomustansiriyah.edu.iqlibretexts.org This is typically the slow, rate-determining step. The subsequent rapid loss of a proton restores the aromaticity of the ring. uomustansiriyah.edu.iq

Friedel-Crafts Acetylation: Similar to formylation, Friedel-Crafts acetylation introduces a ketone functional group. The acetylation of this compound demonstrates clear regioselectivity, with substitution occurring only at the peripheral positions. cnrs.fr Depending on the reaction conditions, either mono- or di-substitution can be achieved. This reaction yields 3-acetyl-2,6,10-trimethyltriphenylene or 3,7-diacetyl-2,6,10-trimethyltriphenylene. cnrs.fr

Halogenation: Halogenated triphenylenes are important intermediates for further synthetic transformations. For instance, 2,6,10-tribromo-3,7,11-trimethyltriphenylene has been synthesized and used as a precursor for creating fused triphenylene triamines. nih.gov A previously reported bromination method, which involves trapping an electrophilic aminium radical cation intermediate with excess bromide under anhydrous conditions at low temperatures, has been applied to create bromo derivatives in good yields. nih.gov

Table 2: Electrophilic Aromatic Substitution Reactions of this compound

| Reaction Type | Reagents/Conditions | Product(s) | Reference |

|---|---|---|---|

| Friedel-Crafts Acetylation | Acetyl Chloride, Lewis Acid | 3-Acetyl-2,6,10-trimethyltriphenylene | cnrs.fr |

| Friedel-Crafts Acetylation | (More stringent conditions) | 3,7-Diacetyl-2,6,10-trimethyltriphenylene | cnrs.fr |

Introduction of Alkyl and Other Flexible Side Chains

The introduction of flexible side chains, such as alkyl groups, onto the triphenylene core is a key strategy for modifying its physical properties, particularly for creating liquid-crystalline materials. These side chains can influence the intermolecular interactions, promoting the self-assembly of molecules into ordered columnar structures. researchgate.net

One effective method involves the esterification of carboxylated triphenylene derivatives. For example, triphenylene-2,3,6,10-tetracarboxylic acid, derived from the carboxylation of this compound, can be reacted with various alcohols to introduce alkyl ester side chains of different lengths. cnrs.fr This approach has been used to synthesize a series of tetraesters with side chains ranging from n-propyl to n-octyl, as well as branched chains like rac-2-ethylhexyl. cnrs.fr

Table 3: Alkyl Ester Derivatives of Triphenylene Synthesized from a this compound Precursor

| Alkyl Group | Resulting Compound Type | Reference |

|---|---|---|

| n-Propyl | Triphenylene-2,3,6,10-tetracarboxylic acid tetra-n-propyl ester | cnrs.fr |

| n-Butyl | Triphenylene-2,3,6,10-tetracarboxylic acid tetra-n-butyl ester | cnrs.fr |

| n-Pentyl | Triphenylene-2,3,6,10-tetracarboxylic acid tetra-n-pentyl ester | cnrs.fr |

| n-Hexyl | Triphenylene-2,3,6,10-tetracarboxylic acid tetra-n-hexyl ester | cnrs.fr |

| n-Heptyl | Triphenylene-2,3,6,10-tetracarboxylic acid tetra-n-heptyl ester | cnrs.fr |

| n-Octyl | Triphenylene-2,3,6,10-tetracarboxylic acid tetra-n-octyl ester | cnrs.fr |

Precursors and Intermediate Compounds in this compound Synthesis

The synthesis of this compound itself can be achieved through several routes, starting from relatively simple precursors.

One of the most direct methods involves the acid-catalyzed self-condensation, or cyclotrimerization, of 4-methylcyclohexanone. cnrs.frrsc.org This reaction, when refluxed with zirconium tetrachloride, initially forms dodecahydro-2,6,10-trimethyltriphenylene. cnrs.fr This saturated intermediate is a mixture of two diastereomers. cnrs.fr The subsequent dehydrogenation of this intermediate, typically using a palladium on carbon (Pd/C) catalyst in a high-boiling solvent like triglyme, yields the final aromatic product, this compound. cnrs.frrsc.org

Another synthetic approach starts from 1,3,5-trimethylbenzene (mesitylene). nih.gov This method involves lithiation and reaction with 4-bromo-1-butene, followed by cyclization and dehydrogenation to afford the target molecule. nih.gov Additionally, palladium-catalyzed reactions using benzyne precursors, such as 2-bromophenylboronic esters, have been employed to synthesize this compound, often in a mixture with its isomer, 2,6,11-trimethyltriphenylene. amazonaws.com

Table 4: Key Precursors and Intermediates in the Synthesis of this compound

| Precursor | Intermediate Compound(s) | Synthetic Route | Reference |

|---|---|---|---|

| 4-Methylcyclohexanone | Dodecahydro-2,6,10-trimethyltriphenylene | Acid-catalyzed cyclotrimerization followed by dehydrogenation | cnrs.frrsc.org |

| 1,3,5-Trimethylbenzene (Mesitylene) | Not explicitly detailed | Multi-step synthesis involving lithiation and cyclization | nih.gov |

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of 2,6,10-trimethyltriphenylene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the compound's regiochemistry and the absence of impurities. cnrs.frnih.govfrontiersin.org

In ¹H NMR spectroscopy, the aromatic protons of this compound exhibit distinct signals. Specifically, a doublet is observed at approximately 8.48 ppm corresponding to the three aromatic protons adjacent to the un-substituted rings, while a singlet appears at around 8.36 ppm for the three aromatic protons situated between the methyl groups. Another doublet is seen at about 7.40 ppm. The nine protons of the three methyl groups give rise to a sharp singlet at approximately 2.58 ppm, indicating their chemical equivalence. cnrs.fr

¹³C NMR spectroscopy further corroborates the structure. The spectrum shows characteristic signals for the aromatic carbons and the methyl carbons. The cyclotrimerisation of 4-methylcyclohexanone (B47639) exclusively yields the regiosymmetrical 2,6,10-trimethyl hydrocarbon, a fact supported by the ¹³C NMR spectrum which shows two diastereomers in roughly equal amounts. cnrs.fr The chemical shifts provide insight into the electronic environment of each carbon atom within the triphenylene (B110318) core. careerendeavour.comlibretexts.orgethernet.edu.et

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound cnrs.fr

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | 8.48 | d | 3H | Ar-H |

| ¹H | 8.36 | s | 3H | Ar-H |

| ¹H | 7.40 | d | 3H | Ar-H |

| ¹H | 2.58 | s | 9H | -CH₃ |

| ¹³C | 136.9 | Ar-C | ||

| ¹³C | 130.1 | Ar-C | ||

| ¹³C | 128.2 | Ar-CH | ||

| ¹³C | 127.1 | Ar-C | ||

| ¹³C | 123.2 | Ar-CH | ||

| ¹³C | 21.9 | -CH₃ |

d = doublet, s = singlet. Spectra recorded in CDCl₃ at 300 MHz.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of this compound, providing a "fingerprint" of the molecule and confirming the presence of its key functional groups. msu.eduamericanpharmaceuticalreview.comupertis.ac.id

The IR spectrum of this compound displays characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings give rise to a series of bands in the 1600-1450 cm⁻¹ region. msu.edu The presence of the methyl groups is confirmed by C-H stretching vibrations around 2960-2850 cm⁻¹ and bending vibrations near 1460 cm⁻¹ and 1375 cm⁻¹. The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) is particularly useful for confirming the identity of the compound. msu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound and its derivatives. msu.edubath.ac.uk The extended π-conjugated system of the triphenylene core gives rise to characteristic absorption bands in the UV region. The absorption spectrum typically shows multiple bands corresponding to π-π* transitions. The position and intensity of these bands are sensitive to the substitution pattern on the triphenylene core. mdpi.comacademie-sciences.fr

Photophysical studies, including fluorescence and phosphorescence spectroscopy, reveal the excited-state properties of this compound. The photophysical properties of triphenylene derivatives are influenced by the nature and position of substituents. For instance, the introduction of alkylsulfanyl substituents has been shown to interact more strongly with the triphenylene core compared to alkylsulfonyl and alkyloxy substituents, as reflected in their absorption and emission spectra. rsc.org While specific data for this compound is not detailed, the general principles of triphenylene photophysics apply. The study of related 2,6,10-trisubstituted triazatriangulene cations has shown that substitution at these positions significantly impacts the emission wavelengths. rsc.org

Table 2: General UV-Vis Absorption Regions for Triphenylene Systems

| Transition Type | Approximate Wavelength Range (nm) |

| π-π* | 250 - 380 |

X-ray Diffraction and Crystallographic Studies of this compound and Its Derivatives

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound and its derivatives. yale.edu Single-crystal X-ray diffraction can provide detailed information about bond lengths, bond angles, and the packing of molecules in the crystal lattice. This information is crucial for understanding intermolecular interactions and the solid-state properties of the material.

Powder X-ray diffraction (PXRD) is also utilized to characterize the bulk material, confirm its crystalline phase, and assess its purity. For example, the PXRD pattern of a derivative of this compound at room temperature can confirm its crystalline nature. cnrs.fr Studies on derivatives have shown that the length and nature of alkyl chains can influence the formation of liquid-crystalline phases, highlighting the importance of molecular shape in determining bulk properties. cnrs.friphy.ac.cn

Mass Spectrometry for Molecular Identification and Mechanistic Insights

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of this compound and for gaining insights into its fragmentation pathways. arizona.edursc.orgwikipedia.org In a typical mass spectrum, the molecular ion peak (M⁺) for this compound (C₂₁H₁₈) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 270.37 g/mol . cnrs.fr High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition. libretexts.org

The fragmentation pattern observed in the mass spectrum provides structural information. libretexts.orglibretexts.org For aromatic compounds like triphenylene, the molecular ion peak is often strong due to the stability of the aromatic system. libretexts.org Fragmentation may involve the loss of methyl groups (CH₃, mass loss of 15) or other small neutral fragments. savemyexams.com The analysis of these fragmentation patterns helps to piece together the structure of the parent molecule and can be used to distinguish it from its isomers. libretexts.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of computational quantum mechanical modeling, enabling the investigation of the electronic structure of many-body systems like 2,6,10-trimethyltriphenylene. aip.org By calculating the distribution of electrons, DFT can predict a molecule's stability, conductivity, and reactivity.

For substituted triphenylenes, DFT calculations at the B3LYP/MIDIX level of theory have been used for rapid screening of potential host materials. osti.gov The distribution of the HOMO and LUMO orbitals provides insight into the regions of the molecule involved in charge transport. In many triphenylene (B110318) derivatives, both the HOMO and LUMO are delocalized across the central aromatic core, which is favorable for efficient charge transport. sciengine.com

Table 1: Predicted Electronic Properties of Selected Triphenylene Derivatives from DFT Calculations This table is a representative example based on findings for related compounds, as specific values for this compound are not detailed in the provided search results.

| Compound Class | Functional/Basis Set | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Triplet Energy (T1) (eV) | Reference |

|---|---|---|---|---|---|

| Phenyl-substituted Triazoles | B3LYP/MIDIX | -6.1 to -6.3 | -1.1 to -1.3 | 3.2 to 3.4 | osti.gov |

| Triphenylene-Triazole (TPTRZ) | B3LYP/6-31G(d) | -6.61 | -2.18 | 2.64 | sciengine.com |

| Triphenylene-Phenyltriazole (TPPTRZ) | B3LYP/6-31G(d) | -6.53 | -2.25 | 2.54 | sciengine.com |

| Triphenylene Tetraesters | DFT | Lowered with substitution | Lowered with substitution | Not specified | acs.org |

Molecular Dynamics Simulations of this compound Aggregates

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This technique has been applied to investigate the aggregation behavior of triphenylene-based compounds, which is crucial for their function as liquid crystals and in other self-assembled systems. core.ac.ukbham.ac.uk

While specific MD studies on this compound were not prominently found, research on closely related triphenylene-cored model compounds provides significant insight. core.ac.uk These simulations reveal that aggregation is heavily influenced by a balance between π-stacking of the aromatic cores and the interactions of peripheral side chains. For example, increasing the length of aliphatic chains around a triphenylene core can impose restrictions on the formation of nanoaggregates. bham.ac.uk The solvent also plays a critical role; simulations in different solvents like toluene (B28343) (aromatic) and n-heptane (aliphatic) show distinct aggregation patterns. core.ac.uk

Both all-atom and coarse-grained MD simulations have been used to model the self-assembly of non-ionic triphenylene-based chromonic mesogens in aqueous solutions. researchgate.networktribe.com These simulations demonstrate the spontaneous formation of stacked aggregates with interlayer distances of approximately 0.35 nm. researchgate.net The simulations can also reveal complex structures, such as the formation of dimer and trimer columns and the emergence of spontaneous chirality in the aggregates. researchgate.net

Quantum Chemical Analysis of Spin States and Magnetic Properties in this compound-Based Radicals

The triphenylene scaffold has been identified as an effective ferromagnetic coupling unit (FCU), making it a promising building block for high-spin organic materials. Quantum chemical calculations are essential for predicting and understanding the magnetic properties of radicals based on this structure.

In a notable study, the 2,6,10-triphenylene unit was used as the core for high-spin aminyl triradicals. icm.edu.pl Broken-Symmetry Density Functional Theory (BS-DFT) computations predicted a high-spin quartet (S=3/2) ground state for these molecules. The near-planar structure of the triphenylene core ensures effective π-conjugation, which is crucial for mediating the magnetic interactions between the radical centers. icm.edu.pl

The calculations predicted a significant energy gap (ΔEDQ) of approximately 3.5 kcal/mol between the quartet ground state and the lower-spin doublet excited states, indicating that the high-spin state is substantially more stable. icm.edu.pl Spin density calculations, performed at the UB3LYP/6-31G(d) level of theory, revealed how the unpaired electron spin is distributed across the molecule, with significant densities on the nitrogen atoms of the aminyl radicals and specific carbons within the triphenylene framework. icm.edu.pl This strategic distribution, facilitated by the triphenylene coupler, is key to achieving the desired ferromagnetic interactions.

Computational Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic signatures, which aids in the interpretation of experimental data and the structural elucidation of new compounds.

Infrared (IR) Spectra: DFT calculations have proven effective in predicting the vibrational IR spectra of triphenylene and its derivatives. icm.edu.plresearchgate.net Using the B3LYP functional with a 6-31G* basis set, researchers have calculated harmonic vibrational frequencies. icm.edu.plresearchgate.net When these calculated frequencies are scaled, they show excellent agreement with experimental IR spectra, particularly in the 500-2000 cm⁻¹ range. icm.edu.pl Anharmonic calculations have also been performed for triphenylene, providing a more accurate prediction, especially in the C-H stretching region. aip.orgnasa.gov

UV-Vis Spectra: Time-dependent density functional theory (TD-DFT) is the method of choice for calculating electronic absorption spectra. respectprogram.orgmdpi.com For triphenylene derivatives, TD-DFT calculations at the B3LYP/6-31G(d) level have been used to predict UV-Vis absorption and photoluminescence spectra. sciengine.com These calculations can identify the nature of electronic transitions, such as strong π-π* transitions typically observed below 300 nm and intramolecular charge-transfer (ICT) transitions at longer wavelengths, depending on the substituents. sciengine.com

NMR Spectra: While specific computational predictions for the NMR spectrum of this compound were not found, the general methodology involves using DFT with methods like Gauge-Including Atomic Orbital (GIAO) to calculate chemical shifts. Such calculations are benchmarked against experimental data. Experimental ¹H and ¹³C NMR spectra have been reported for numerous triphenylene derivatives, serving as a basis for validating future computational predictions. acs.orgunive.itresearchgate.net

Table 2: Computationally Predicted Spectroscopic Data for Triphenylene and Derivatives

| Spectroscopy Type | Method | Key Predicted Features | Reference |

|---|---|---|---|

| IR | DFT (B3LYP/6-31G*) | Good agreement with experiment for fundamental frequencies (500-2000 cm⁻¹) after scaling. | icm.edu.plresearchgate.net |

| IR | Anharmonic DFT | Strong features predicted for triphenylene at ~3040, 3075, and 3100 cm⁻¹. | nasa.gov |

| UV-Vis | TD-DFT (B3LYP/6-31G(d)) | Strong π-π* transition peaks predicted around 285 nm for triphenylene-triazole derivatives. | sciengine.com |

| UV-Vis | TD-DFT | Predicts absorption properties and can distinguish between different isomers. | researchgate.net |

Modeling of Intermolecular Interactions in Self-Assembled Systems

The self-assembly of this compound into ordered structures like columnar liquid crystals is driven by non-covalent intermolecular interactions, primarily π-π stacking. Computational modeling is crucial for quantifying these weak forces.

The interaction potential energy of a triphenylene dimer has been calculated using high-level Møller-Plesset second-order perturbation theory (MP2). researchgate.net These studies mapped the potential energy surface for various configurations (face-to-face, rotated, displaced, T-shaped) to find the most stable arrangement. For unsubstituted triphenylene, the global minimum energy conformer was found to be a face-to-face stack with one monomer rotated by 35° relative to the other. researchgate.net The calculated interaction energy for the most stable dimer configuration is approximately -12.8 kcal/mol. researchgate.net

More recent studies on the π-stacked trimer radical cation of triphenylene calculated a total interaction energy of -44.1 kcal/mol, a remarkably strong interaction attributed to "pancake bonding," where the charge is shared across the stacked units. rsc.org The incremental stabilization energy remains significant (5–7 kcal mol⁻¹) even for aggregates as large as 5-6 units, highlighting the strength of these interactions in charged systems. researchgate.net These computational models, which often include corrections for dispersion forces, are vital for understanding how molecular structure dictates the packing in the solid state and the formation of functional nanoarchitectures. msstate.edunih.govrsc.orgrsc.org

Table 3: Calculated Intermolecular Interaction Energies for Triphenylene Systems

| System | Computational Method | Interaction Type | Calculated Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Triphenylene Dimer | MP2 | π-π Stacking (Global Minimum) | -12.8 | researchgate.net |

| Triphenylene Trimer Cation | DFT | π-π Stacking (Pancake Bonding) | -44.1 (total) | rsc.org |

| Triphenylene Dimer Cation | DFT | π-π Stacking | -24.6 | rsc.org |

Supramolecular Architectures and Self Assembly

Design Principles for 2,6,10-Trimethyltriphenylene-Based Discotic Liquid Crystals

The formation of discotic liquid crystals from this compound derivatives is guided by a set of well-defined design principles that balance the interactions between the rigid aromatic cores and the flexible peripheral side chains. The primary goal is to induce mesomorphism, a state of matter intermediate between a crystalline solid and an isotropic liquid, by carefully engineering the molecule's structure.

A key design element is the attachment of flexible side chains to the triphenylene (B110318) core. These chains, typically long alkyl or alkoxy groups, are crucial for lowering the melting point of the compound and enabling the formation of liquid crystalline phases at accessible temperatures. The number, length, and chemical nature of these side chains significantly influence the type of mesophase that forms and the temperature range over which it is stable. For instance, symmetrically substituted triphenylenes, such as those with six identical side chains, readily form columnar phases. uea.ac.uk

Another important principle is the introduction of specific functional groups to modulate the intermolecular interactions. For example, the incorporation of ester groups can influence the electronic properties and packing of the molecules. rsc.org Furthermore, creating "core-only" discotic liquid crystals, which lack traditional flexible side chains, represents an advanced design strategy aimed at enhancing charge transport properties by minimizing insulating aliphatic regions. This approach requires careful consideration of the core's aspect ratio and the placement of functional groups to induce mesomorphism. The synthesis of asymmetrically substituted triphenylenes, where different types of side chains are attached to the same core, offers another avenue for fine-tuning the mesomorphic properties and can lead to the formation of nematic phases, which are less ordered than columnar phases. uea.ac.uk

| Design Principle | Consequence on Liquid Crystal Properties |

| Attachment of Flexible Side Chains | Lowers melting point, enables mesophase formation at accessible temperatures. |

| Symmetric Substitution (e.g., six identical chains) | Promotes the formation of stable columnar phases. uea.ac.uk |

| Asymmetric Substitution (mixed side chains) | Can lead to the formation of less ordered nematic phases. uea.ac.uk |

| Introduction of Functional Groups (e.g., esters) | Modifies intermolecular interactions and electronic properties. rsc.org |

| "Core-Only" Design (no side chains) | Aims to enhance charge transport by reducing insulating regions. |

Columnar Self-Assembly Mechanisms of this compound Derivatives

The hallmark of discotic liquid crystals based on this compound is their tendency to self-assemble into one-dimensional columnar structures. This organization is driven by a combination of non-covalent interactions, primarily π-π stacking of the aromatic cores.

The face-to-face stacking of the flat, electron-rich triphenylene cores is the primary driving force for the formation of columns. nih.gov These π-π stacking interactions, arising from van der Waals forces between the aromatic rings, lead to the formation of extended, wire-like assemblies. nih.gov The strength and regularity of this stacking are critical for the stability and properties of the resulting columnar phase. The distance between the stacked molecules is typically on the order of a few angstroms. nih.gov The electronic properties of the columnar stacks, such as their ability to conduct charge, are highly dependent on the precise arrangement and overlap of the π-orbitals between adjacent molecules. nih.gov In some cases, the π-π stacking can be so strong that it influences the electronic structure of the individual molecules within the stack, leading to delocalization of electrons along the column. mdpi.com

The geometry of the molecule as a whole is also critical. For instance, creating wedge-shaped molecules by modifying the side chains can lead to the formation of specific columnar arrangements. The interaction of the side chains with surfaces can also be used to control the macroscopic alignment of the columns, leading to either homeotropic (columns perpendicular to the substrate) or planar (columns parallel to the substrate) orientations. researchgate.net The competition between these orientations can be influenced by the kinetics of film growth and thermal annealing. researchgate.net Furthermore, the introduction of semifluoroalkyl side chains has been shown to enable the switching between homeotropic and homogeneous alignments, a property that is valuable for device applications. nih.gov

Role of π-π Stacking Interactions in Columnar Organization

Induction and Control of Supramolecular Chirality in this compound Systems

Chirality, or "handedness," is a key property in many advanced materials. While the this compound molecule itself is achiral, chirality can be induced at the supramolecular level, leading to the formation of helical columnar structures. This induced chirality can be controlled through various strategies.

One powerful method for inducing chirality is through the use of chiral solvents. nih.govmdpi.com When achiral triphenylene derivatives are dissolved in a chiral solvent, the solvent molecules can interact with the assembling monomers in a way that biases the formation of one helical handedness over the other. nih.gov This process, known as chirality transfer, can be highly efficient, with the chirality of the solvent being amplified at the supramolecular level. rsc.org The effectiveness of this transfer depends on the specific interactions between the solvent and the solute molecules. nih.gov In some systems, the competition between the chirality of the solvent and any inherent chirality in the monomers can lead to complex, temperature-dependent behavior. nih.gov The use of chiral solvents is a versatile strategy for generating chiral supramolecular polymers from achiral building blocks. cjps.org

An alternative to using a chiral solvent is to introduce a small amount of a chiral molecule, known as a chiral dopant, into the achiral triphenylene system. mdpi.com This dopant can co-assemble with the achiral molecules and direct the formation of a helical structure. mdpi.com The handedness of the resulting helix is determined by the chirality of the dopant. This "sergeants-and-soldiers" approach, where a small number of chiral "sergeants" influence the arrangement of a large number of achiral "soldiers," is a highly effective method for amplifying chirality. mdpi.com The efficiency of chiral doping depends on the compatibility of the dopant with the host system and the strength of the chiral induction. mdpi.com This strategy allows for precise control over the supramolecular chirality by simply varying the type and concentration of the chiral dopant. nih.gov

Functional Materials and Advanced Applications

Charge Transport and Electronic Properties in 2,6,10-Trimethyltriphenylene Mesophases

The electronic properties of this compound in its liquid crystalline state are dominated by the formation of columnar structures. In these arrangements, the disc-shaped molecules stack one on top of another, creating continuous pathways through the overlapping π-orbitals of the aromatic cores. This supramolecular organization is the foundation for the material's notable charge transport characteristics.

The transport of charge in triphenylene-based discotic liquid crystals is primarily due to the movement of positive charges, or "holes." The efficiency of this movement is quantified by hole mobility (μ), a measure of how quickly a charge carrier can move through the material under the influence of an electric field. The primary methods for measuring charge carrier mobility are time-of-flight (TOF) and pulse-radiolysis time-resolved microwave conductivity (PR-TRMC). researchgate.net In the TOF method, photogenerated charges drift across the material between two electrodes, whereas the PR-TRMC method probes mobility within smaller, micro-domain regions without the need for electrodes. researchgate.net

While specific hole mobility data for unsubstituted this compound is not extensively documented, studies on closely related substituted triphenylene (B110318) derivatives provide significant insight. The mobility values are highly dependent on the purity of the material, the degree of order within the columnar stacks, and the specific nature of the substituent groups. For many triphenylene derivatives, hole mobilities in the liquid crystalline phase typically fall within the range of 10⁻³ to 10⁻¹ cm²/V·s. researchgate.net For instance, well-aligned layers of certain substituted triphenylenes have demonstrated high charge carrier mobilities of 0.1 cm²/V·s. worldscientific.com Furthermore, the introduction of specific ester chains at the 3 and 6 positions of the triphenylene core has led to the formation of helical hexagonal columnar superstructures, which exhibit enhanced charge carrier mobilities reaching up to 10⁻² cm²/V·s, an order of magnitude higher than in standard hexagonal columnar phases. rsc.orgrsc.org

The mechanism of charge transport is influenced by structural disorder. Fluctuations in the stacking distance and rotational (twist) angles between adjacent molecules can create temporary traps that hinder the movement of charges. scispace.com Therefore, achieving a highly ordered and stable columnar structure is crucial for maximizing hole mobility.

| Triphenylene Derivative Type | Phase | Mobility (cm²/V·s) | Measurement Technique |

|---|---|---|---|

| General Substituted Triphenylenes | Liquid Crystalline | 10⁻³ - 10⁻¹ | TOF / PR-TRMC researchgate.net |

| Well-aligned Substituted Triphenylenes | Liquid Crystalline | 0.1 | Time-of-Flight worldscientific.com |

| 3,6-Substituted Triphenylene Esters | Helical Hexagonal Columnar | up to 10⁻² | Not Specified rsc.orgrsc.org |

| Alkoxy-substituted Triphenylenes (e.g., HAT6) | Discotic Mesophase | < 0.002 | TOF / PR-TRMC tudelft.nl |

The self-assembly of discotic molecules like this compound into columns is the key to their application as organic semiconductors. The stacked aromatic cores form a quasi-one-dimensional pathway for charge migration. researchgate.net The distance between the cores within a column is typically around 3.5 Å, allowing for significant overlap of π-orbitals. In contrast, the columns are separated by the flexible peripheral alkyl chains, resulting in a much larger inter-columnar distance. nih.gov

This structural arrangement leads to highly anisotropic conductivity; charge transport is several orders of magnitude more efficient along the columnar axis than perpendicular to it. nih.gov Consequently, each column can be conceptualized as a "molecular wire." nih.gov This one-dimensional conductivity is highly sensitive to the integrity of the columnar structure. Defects such as grain boundaries or breaks in the columns can act as significant barriers to charge transport, substantially lowering the effective mobility measured in devices. tudelft.nl The stability and alignment of these columns are therefore critical parameters for device performance.

Hole Mobility Measurements and Mechanisms in Discotic Liquid Crystals

Optoelectronic Device Integration of this compound-Based Materials

The favorable semiconducting properties of triphenylene derivatives, stemming from their ordered columnar structures, make them attractive for integration into a variety of optoelectronic devices. Their ability to transport holes efficiently, combined with the chemical stability of the triphenylene core, underpins their potential in applications ranging from light emission to energy conversion. researchgate.nettudelft.nl

Organic light-emitting diodes (OLEDs) are devices that produce light from a thin film of organic material when an electric current is applied. A typical OLED consists of several layers, including a hole transport layer (HTL), an emissive layer (EML), and an electron transport layer (ETL), sandwiched between two electrodes. tcichemicals.commaysunsolar.com

Due to their high hole mobility, materials based on this compound are excellent candidates for the hole transport layer. google.com In this role, they facilitate the efficient injection of holes from the anode and their transport to the emissive layer, where they recombine with electrons to generate light. The stability of the triphenylene core also contributes to the potential for long device lifetimes. google.com Furthermore, triphenylene derivatives can also be used as host materials within the emissive layer itself, where they form the matrix for light-emitting dopant molecules. google.com The good charge transport properties of the host ensure that both holes and electrons can reach the dopant molecules efficiently.

A field-effect transistor (FET) is a semiconductor device that uses an electric field to control the flow of current. In an organic field-effect transistor (OFET), the active semiconductor component is an organic material. pvresources.com The basic structure consists of a source, a drain, and a gate electrode, with the organic semiconductor acting as the channel connecting the source and drain. energy.gov By applying a voltage to the gate, a charge is induced in the channel, which modulates its conductivity and controls the current flowing between the source and drain.

Triphenylene derivatives are promising materials for the active channel in p-type OFETs, where the charge carriers are holes. researchgate.nettudelft.nl For this application, a thin film of the discotic liquid crystal material, such as a derivative of this compound, would be deposited onto a substrate between the source and drain electrodes. The ability to form well-ordered, homeotropically aligned columns (where the columns are perpendicular to the substrate) is crucial for achieving high performance, as this orientation allows charge to flow directly between the electrodes. The high intrinsic hole mobility of these materials could lead to OFETs with high on/off ratios and switching speeds.

The photoconductive properties of triphenylene derivatives open up possibilities for their use in photovoltaic and photocopying technologies. researchgate.nettudelft.nl

In a photovoltaic (solar) cell, light is absorbed by a semiconductor material, generating an electron-hole pair (an exciton). energy.gov For a current to be produced, this pair must be separated, and the resulting free charges transported to opposite electrodes. The columnar structures in materials like this compound can be highly beneficial for this process. The ordered interface between columns of different materials (a donor and an acceptor) can promote efficient charge separation, while the one-dimensional pathways within the columns can facilitate the rapid transport of these charges to the electrodes, minimizing recombination losses. nih.gov

The technology behind photocopying (xerography) relies on photoconductivity. The central component is a photoreceptor drum coated with a material that is electrically insulating in the dark but becomes conductive when exposed to light. In the dark, the drum is given a uniform electrostatic charge. An image is then projected onto the drum; the illuminated areas become conductive and lose their charge, while the dark areas remain charged. A powdered toner with an opposite charge is then attracted to the charged areas, which is subsequently transferred to paper and fused to create the copy. The properties of triphenylene derivatives, being good insulators in their crystalline state but becoming conductive upon photogeneration of charge carriers, make them suitable for use as the photoconductive layer in such systems.

Implementation in Field-Effect Transistors (FETs)

Sensing and Molecular Recognition Applications of this compound Derivatives

While direct applications of this compound in sensing and molecular recognition are not extensively documented in dedicated studies, the broader class of triphenylene derivatives has demonstrated significant potential in this arena. The underlying principle for these applications lies in the ability of the triphenylene core to participate in host-guest chemistry and to exhibit changes in its photophysical properties upon interaction with specific analytes.

Derivatives of triphenylene have been successfully employed as chemosensors for the detection of various analytes, including nitroaromatic explosives. annualreviews.org The mechanism of sensing often relies on the quenching of fluorescence of the triphenylene derivative upon binding with an analyte. The electron-rich nature of the triphenylene core makes it an effective donor in a photoinduced electron transfer (PET) process with electron-deficient analytes.

The strategic functionalization of the triphenylene core is crucial for creating selective recognition sites. For instance, the introduction of specific receptor units can lead to sensors with high selectivity for particular ions or molecules. Although research has often focused on more heavily functionalized triphenylenes, the methyl groups of this compound can influence the solubility and packing of the molecules, which are important factors in sensor design. Furthermore, these methyl groups can serve as points for further chemical modification to introduce more complex recognition moieties.

The table below summarizes the sensing applications of some functionalized triphenylene derivatives, illustrating the potential for designing sensors based on the triphenylene scaffold.

| Triphenylene Derivative Type | Analyte Detected | Sensing Mechanism |

| Triphenylene-based π-gelators | Nitroaromatic compounds | Fluorescence quenching |

| Crown-ether functionalized triphenylenes | Metal ions | Change in fluorescence or absorption |

| Triphenylene-based coordination polymers | Various small molecules | Change in electronic conductivity |

It is plausible that derivatives of this compound could be engineered for specific sensing applications. For example, by introducing appropriate functional groups, it may be possible to develop sensors for environmental pollutants or biologically important molecules. The intrinsic fluorescence of the triphenylene core provides a built-in signaling mechanism that can be harnessed for this purpose.

Exploitation in Photocatalysis and Environmental Remediation, if applicable to the compound's direct activity

The application of this compound and its derivatives in photocatalysis and environmental remediation is an area of growing interest, largely inferred from the known photochemical properties of polycyclic aromatic hydrocarbons (PAHs) and the photocatalytic activity of related materials. frontiersin.org Photocatalysis is a process where a material, upon absorbing light, generates reactive oxygen species (ROS) that can degrade pollutants. frontiersin.org

The extended π-conjugated system of the triphenylene core allows it to absorb UV and, depending on the substituents, visible light, which is the initial step in any photocatalytic process. nih.gov Upon light absorption, the molecule is excited to a higher energy state from which it can initiate chemical reactions. nih.gov The presence of methyl groups, which are electron-donating, can influence the energy levels of the frontier molecular orbitals and potentially enhance the photocatalytic efficiency. nih.gov

While direct photocatalytic studies on this compound are limited, research on other PAHs has shown that they can act as photosensitizers to generate singlet oxygen and other ROS, which are effective in degrading organic pollutants. nih.gov The efficiency of this process is dependent on the structure of the PAH. nih.gov

Furthermore, triphenylene derivatives have been used as building blocks for more complex photocatalytic systems, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials possess high surface areas and tunable porosity, making them excellent candidates for adsorbing pollutants and providing active sites for photocatalytic degradation. The triphenylene units within these frameworks can act as light-harvesting antennae.

The potential for this compound derivatives in environmental remediation is highlighted by the performance of related systems in degrading persistent organic pollutants. The table below presents examples of how triphenylene-based materials have been utilized in photocatalysis.

| Material System | Pollutant Degraded | Key Feature of Triphenylene |

| Triphenylene-based MOFs | Organic dyes | Light-harvesting and structural support |

| Triphenylene-containing polymers | Phenolic compounds | Photosensitizing agent |

| Functionalized triphenylene films | Aromatic pollutants | Charge separation and transport |

The direct photocatalytic activity of this compound itself warrants further investigation. Its stability and photophysical properties suggest that it could be a viable candidate for certain photocatalytic applications, either on its own or as a component in a composite material. Future research could focus on evaluating its ability to degrade specific environmental contaminants under UV or visible light irradiation.

Future Directions and Emerging Research Avenues

Development of Novel 2,6,10-Trimethyltriphenylene Architectures for Enhanced Functionality

A primary focus of future research lies in the design and synthesis of novel architectures based on the this compound core. The goal is to create more complex and functional molecular designs that can lead to materials with enhanced properties. researchgate.net

One promising approach involves the regioselective formylation of this compound to create precursors for electron-deficient, room-temperature columnar liquid crystals. researchgate.net These materials are of particular interest for their potential use in organic optoelectronic devices. researchgate.net For instance, the synthesis of triphenylenetetracarboxylic alkyl esters from this compound has been shown to result in dendritic growth with hexagonal symmetry on silicon wafers, a characteristic of highly ordered liquid crystalline phases. researchgate.net

Furthermore, researchers are exploring the creation of high-spin aminyl triradicals with near-planar triphenylene (B110318) backbones. nih.gov By using this compound as a ferromagnetic coupling unit, it is possible to create molecules with a quartet ground state, which have potential applications in molecular spintronics. nih.gov The synthesis of these complex structures often starts with the oxidation of 2,6,10-tribromo-3,7,11-trimethyltriphenylene. nih.gov

Another area of exploration is the synthesis of sumanene (B50392), a bowl-shaped hydrocarbon, from 1,5,9-trimethyltriphenylene. beilstein-journals.orgresearchgate.net Although early attempts at cyclodehydrogenation were not entirely successful, this line of research highlights the efforts to build more complex three-dimensional structures from the planar triphenylene core. beilstein-journals.orgresearchgate.net

The development of novel thieno[2,3-d]pyrimidine (B153573) derivatives is also a significant area of research, aiming to create potent and specific inhibitors for enzymes like RIPK2, which could have therapeutic applications. nih.gov

Integration into Hybrid Organic-Inorganic Systems for Advanced Material Platforms

The integration of this compound derivatives into hybrid organic-inorganic systems is a burgeoning field with the potential to create advanced material platforms with synergistic properties. These hybrid materials can combine the desirable characteristics of both organic components (e.g., processability, tunability) and inorganic components (e.g., stability, high charge carrier mobility).

One example is the development of triphenylene-based ionic discotic liquid crystalline polymers. tandfonline.com These materials, which can be synthesized from triphenylene precursors, exhibit columnar rectangular mesophases and could be useful for unidirectional ion and energy transport at the nanoscale. tandfonline.com The hybridization of ionic liquids with triphenylene discotics is expected to lead to novel materials with interesting properties for applications such as electrolytes in batteries and capacitors. tandfonline.com

Furthermore, the incorporation of this compound-based materials into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) is an active area of research. tdx.cat The optoelectronic properties of the triphenylene core can be harnessed in these highly ordered structures to create materials for use in functional devices. tdx.cat The synthetic methodology plays a crucial role in defining the morphology, crystallinity, and orientation of these materials, which in turn impacts their performance. tdx.cat

Advanced Characterization Methodologies for Understanding Supramolecular Assemblies at Nanoscale

A deeper understanding of the self-assembly of this compound derivatives at the nanoscale is crucial for optimizing their performance in various applications. Advanced characterization techniques are indispensable for probing the structure and dynamics of these supramolecular assemblies. numberanalytics.com

Techniques such as small-angle X-ray scattering (SAXS) are used to confirm the presence of liquid crystal mesophases and to identify their structures unambiguously. rsc.org For instance, SAXS experiments have been instrumental in characterizing the columnar mesophases of fluorinated alkoxytriphenylenes. rsc.org

Broadband dielectric spectroscopy (BDS) and advanced calorimetric techniques like fast scanning calorimetry (FSC) and specific heat spectroscopy (SHS) are employed to study the multiple glassy dynamics of triphenylene-based columnar liquid crystals. arxiv.org These methods provide insights into the molecular organization and phase behavior of these materials. arxiv.org

Advanced spectroscopic techniques like 2D NMR and EPR spectroscopy are also vital for elucidating the spatial arrangement of molecules and their interactions within supramolecular assemblies. numberanalytics.com Imaging techniques such as cryo-electron microscopy (cryo-EM) and single-crystal X-ray diffraction provide detailed structural information about the packing and interactions within these complex systems. numberanalytics.com

Exploration of New Functional Properties beyond Current Applications

While this compound and its derivatives are well-known for their applications in organic electronics and liquid crystals, researchers are actively exploring new functional properties that could open up entirely new application areas.

One such area is in the field of photocatalysis. Conjugated organic materials, including those based on triphenylene structures, are being investigated as photocatalysts for hydrogen production from water. liverpool.ac.uk The ability to tune the chemical structure of these materials allows for the optimization of their photophysical properties and photocatalytic activity. liverpool.ac.uk

Another emerging application is in the development of high-spin organic materials. The use of the 2,6,10-triphenylene unit as a ferromagnetic coupling unit in the design of aminyl triradicals demonstrates the potential of these compounds in molecular magnetism and spintronics. nih.gov

Furthermore, the unique bowl shape of sumanene, which can be synthesized from a trimethyltriphenylene precursor, offers opportunities in chemosensing and catalysis due to its distinct physicochemical properties, such as cation-π interactions and supramolecular stacking. The development of chemosensors based on sumanene has shown significant signal amplification capabilities.

The exploration of these new frontiers in this compound research is expected to lead to the development of novel materials with tailored functionalities, paving the way for advancements in a wide range of scientific and technological fields.

Q & A

Q. Table 2: Key Spectral Data

| Technique | Observations | Significance |

|---|---|---|

| ¹H NMR (400 MHz) | δ 2.64 (s, CH₃), aromatic δ 8.53–7.44 | Confirms methyl and aromatic moieties |

| HRMS (ESI+) | [M+H]⁺ 271.1481 (Δ = -0.0006) | Validates molecular formula (C₂₁H₁₈) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.